molecular formula C12H17BrN2O B1411970 N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine CAS No. 1774912-32-1

N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine

Cat. No.: B1411970
CAS No.: 1774912-32-1
M. Wt: 285.18 g/mol
InChI Key: FSQPYKMJNLTCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine is an organic compound that features a bromopyridine moiety attached to an oxan-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine typically involves the reaction of 5-bromopyridine with appropriate amine derivatives under controlled conditions. One common method involves the reaction of 5-bromopyridine with N-methyloxan-4-amine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine is unique due to the combination of the bromopyridine and oxan-4-amine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-15(12-4-6-16-7-5-12)9-11-3-2-10(13)8-14-11/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPYKMJNLTCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=C(C=C1)Br)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 3
Reactant of Route 3
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 4
Reactant of Route 4
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.